molecular formula C8H11FN2O B13591686 [(4-Fluoro-3-methoxyphenyl)methyl]hydrazine

[(4-Fluoro-3-methoxyphenyl)methyl]hydrazine

Cat. No.: B13591686
M. Wt: 170.18 g/mol
InChI Key: XYXHRWOPUZVRNH-UHFFFAOYSA-N
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Description

[(4-Fluoro-3-methoxyphenyl)methyl]hydrazine is an organic compound with the molecular formula C8H11FN2O It is a hydrazine derivative, characterized by the presence of a fluoro and methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Fluoro-3-methoxyphenyl)methyl]hydrazine typically involves the reaction of 4-fluoro-3-methoxybenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

[(4-Fluoro-3-methoxyphenyl)methyl]hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(4-Fluoro-3-methoxyphenyl)methyl]hydrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of [(4-Fluoro-3-methoxyphenyl)methyl]hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-Fluoro-3-methoxyphenyl)methyl]hydrazine is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H11FN2O

Molecular Weight

170.18 g/mol

IUPAC Name

(4-fluoro-3-methoxyphenyl)methylhydrazine

InChI

InChI=1S/C8H11FN2O/c1-12-8-4-6(5-11-10)2-3-7(8)9/h2-4,11H,5,10H2,1H3

InChI Key

XYXHRWOPUZVRNH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNN)F

Origin of Product

United States

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